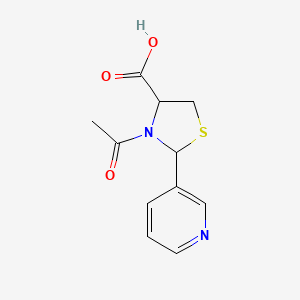

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid

CAS No.: 65897-42-9

Cat. No.: VC16983733

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65897-42-9 |

|---|---|

| Molecular Formula | C11H12N2O3S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | 3-acetyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H12N2O3S/c1-7(14)13-9(11(15)16)6-17-10(13)8-3-2-4-12-5-8/h2-5,9-10H,6H2,1H3,(H,15,16) |

| Standard InChI Key | MJXZBJCKDZKESQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C(CSC1C2=CN=CC=C2)C(=O)O |

Introduction

Structural and Stereochemical Characteristics

The thiazolidine core of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid adopts a bicyclic structure, with the sulfur atom at position 1, nitrogen at position 3, and substituents at positions 2, 3, and 4. The pyridin-3-yl group introduces aromaticity and potential hydrogen-bonding interactions, while the acetyl group at position 3 modulates electronic properties and steric effects. The carboxylic acid at position 4 enhances solubility and provides a site for further functionalization .

Molecular Formula and Weight

-

Molecular Formula: C<sub>11</sub>H<sub>13</sub>N<sub>2</sub>O<sub>3</sub>S

-

Molecular Weight: 253.30 g/mol

This is derived from the parent compound (C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>S, MW 210.26 g/mol) by adding an acetyl group (C<sub>2</sub>H<sub>3</sub>O).

Synthesis and Reaction Pathways

Key Synthetic Steps

-

Formation of Thiazolidine Precursor:

The synthesis begins with the condensation of L-cysteine with pyridine-3-carbaldehyde to form 2-pyridin-3-ylthiazolidine-4-carboxylic acid. This reaction proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde, followed by cyclization . -

N-Acetylation:

The thiazolidine intermediate undergoes N-acylation using acetic anhydride or acetyl chloride. Reaction conditions (e.g., temperature, solvent) dictate stereochemical outcomes. For example, acetylation in dry pyridine at 0°C selectively yields the (2S,4R) diastereomer, whereas elevated temperatures favor the (2R,4R) configuration . -

Purification and Characterization:

The final product is purified via recrystallization or chromatography and characterized using NMR, HPLC, and mass spectrometry. The acetyl group’s presence is confirmed by distinctive proton signals at δ 2.1–2.3 ppm (CH<sub>3</sub>) in <sup>1</sup>H NMR .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid and pyridine moieties. Limited solubility in non-polar solvents.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the acetyl group. Storage at −20°C under inert atmosphere is recommended .

Spectral Data

| Technique | Key Features |

|---|---|

| <sup>1</sup>H NMR | δ 8.5–8.7 (pyridine-H), δ 4.3–4.5 (C4-H), δ 3.8–4.0 (C2-H), δ 2.1–2.3 (CH<sub>3</sub>) |

| IR | 1740 cm<sup>−1</sup> (C=O stretch), 1680 cm<sup>−1</sup> (COOH) |

| MS | [M+H]<sup>+</sup> at m/z 253.3 |

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Pyridin-3-yl Group: Enhances binding to cellular targets through π-π stacking and hydrogen bonding.

-

Acetyl Group: Improves membrane permeability but may reduce metabolic stability compared to hydroxymethyl analogs .

-

Carboxylic Acid: Facilitates salt formation for improved bioavailability.

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume